molecular formula C13H8FN3O B2735510 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 339104-42-6

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2735510
CAS No.: 339104-42-6
M. Wt: 241.225
InChI Key: JDDICPYQLDWSMT-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a high-purity chemical compound featuring a 1,2,4-oxadiazole core, a heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. This derivative, with a molecular formula of C 13 H 8 FN 3 O and a molecular weight of 241.22 g/mol, is characterized by its molecular rigidity and metabolic stability, making it a valuable bioisostere for labile carbonyl groups such as esters and amides . The primary research value of this compound lies in its potential as a building block for the development of novel anticancer agents . The 1,2,4-oxadiazole nucleus has demonstrated remarkable anticancer properties by inhibiting various enzymes and growth factors critical to tumor survival . Recent scientific overviews have highlighted the promising role of oxadiazole derivatives as cytotoxic agents, with their mechanism of action linked to the defeat of tumor cells through interaction with key biological targets . Furthermore, related 1,2,4-oxadiazole-vinyl hybrids have shown potent antiproliferative activity in vitro against drug-sensitive and drug-resistant chronic myeloid leukemia cell lines, with studies suggesting a mechanism involving interaction with tubulin at the colchicine binding site . Beyond oncology research, the 1,2,4-oxadiazole scaffold is also being investigated for its antibacterial and antioxidant activities, indicating its utility across multiple therapeutic areas . This compound is provided for research purposes to support the exploration of these mechanisms and the development of new therapeutic strategies. Application Note: This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. Researchers should handle this material with appropriate precautions. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDICPYQLDWSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Nucleophilic Substitution

The pyridine ring’s nitrogen atom and the oxadiazole’s electronic environment enable nucleophilic substitution at specific positions. For example, the chloro group (if present) can be replaced by nucleophiles such as amines or alkoxides under basic conditions (e.g., sodium methoxide or potassium tert-butoxide) .

Oxidation and Reduction

The nitrogen atoms in the oxadiazole ring undergo redox reactions. Oxidizing agents like potassium permanganate or hydrogen peroxide can alter the oxidation state of the ring, while reducing agents may modify substituents on the pyridine or oxadiazole moieties.

Coupling Reactions

The compound participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitated by palladium catalysts. This allows for the formation of biaryl or heteroaryl derivatives, enhancing its utility in materials science and medicinal chemistry .

Electrocyclization

Visible-light-enabled biomimetic aza-6π electrocyclization can generate substituted pyridines from intermediates, as demonstrated in analogous systems . This mechanism may apply to derivatives of the target compound.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Nucleophilic SubstitutionSodium methoxide, potassium tert-butoxideBasic conditions, room temperature
OxidationPotassium permanganate, hydrogen peroxideAcidic or neutral aqueous solutions
Suzuki CouplingPalladium catalysts, boronic acidsOrganic solvent, elevated temperature
ElectrocyclizationVisible light irradiationMetal-free, ambient conditions

Functionalization of the Pyridine Ring

Substitution reactions at the pyridine’s nitrogen or para positions yield derivatives with altered electronic properties, useful in organic electronics .

Oxadiazole Ring Modifications

Redox reactions or coupling at the oxadiazole’s nitrogen atoms generate analogs with enhanced biological activity, such as anticancer or antimicrobial agents .

Biological Interactions

The compound’s unique structure enables binding to enzymes or receptors. For example, derivatives with fluorophenyl substituents exhibit selective inhibition of carbonic anhydrases (e.g., hCA IX) at nanomolar concentrations .

Comparison with Analogous Compounds

Compound Key Features Applications
2-chloro-5-fluoropyridineLacks oxadiazole ring; simpler substitution patternLimited biological activity
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazoleOxadiazole with different substituents; altered electronic propertiesPotentially lower selectivity
Target Compound Pyridine-oxadiazole hybrid with fluorophenyl substituentHigh selectivity, anticancer activity

Medicinal Chemistry

Derivatives of this compound show promise as anticancer agents, with IC₅₀ values in the micromolar range against MCF-7 and HeLa cell lines . Selective inhibition of carbonic anhydrases (e.g., hCA IX) highlights therapeutic potential in oncology .

Materials Science

The compound’s electronic properties make it suitable for organic electronics and photonics, particularly in applications requiring heteroaryl systems .

Biological Studies

Mechanistic studies reveal interactions with targets like HDAC-1 and caspase-3, influencing apoptosis pathways . Molecular docking experiments confirm hydrophobic interactions with receptors like estrogen receptor (ER) .

References are integrated inline per guidelines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives. For instance:

  • A study synthesized several new derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The results indicated that many of these compounds exhibited promising efficacy with notable inhibition zones observed in the disc diffusion method .
CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
AS. aureus1525
BE. coli1250
CC. albicans1820

Anticancer Activity

The anticancer properties of this compound have also been extensively researched. Notably:

  • A study investigated various oxadiazole derivatives for their cytotoxic effects against several cancer cell lines including SNB-19 and OVCAR-8. The compound demonstrated significant growth inhibition percentages, indicating its potential as an anticancer agent .
Cell LineCompoundPercent Growth Inhibition (%)
SNB-196h86.61
OVCAR-86h85.26
NCI-H406h75.99

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with biological targets. These studies suggest strong binding affinities with various proteins involved in cancer proliferation, which supports its potential use in targeted therapy .

Mechanism of Action

The mechanism of action of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name/Structure Substituent on Oxadiazole Ring Key Structural Features Physicochemical Properties Biological Activity/Applications References
Target Compound : 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Fluorophenyl Pyridine linked to oxadiazole; planar fluorophenyl group Moderate logP (~2.5); fluorine enhances H-bonding Potential HDAC inhibition (inferred)
4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine 4′-Octylbiphenyl Bulky biphenyl group with octyl chain High lipophilicity (logP > 5); poor solubility Material science or lipophilic pharmacophores
4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine (2,4-Dichlorophenoxy)methyl Electron-withdrawing Cl groups; ether linkage Increased polarity; metabolic stability Antimicrobial/enzyme inhibition (speculative)
4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 3,4-Diethoxyphenyl Electron-donating ethoxy groups Improved solubility (logP ~2.0) CNS-targeted therapies
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Ethoxyphenyl Ethoxy group at meta position Moderate solubility; planar structure Radiolabeling applications (e.g., PET tracers)
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 4-Chlorophenyl; piperidine linker Basic piperidine ring Enhanced solubility (ionizable amine) Improved membrane permeability

Structural Analysis

  • Substituent Effects: Electron-Withdrawing Groups (e.g., 4-Fluorophenyl, 2,4-Dichlorophenoxy): Enhance stability and binding to electron-rich targets (e.g., enzyme active sites). Fluorine’s small size and electronegativity optimize steric and electronic interactions . Electron-Donating Groups (e.g., 3,4-Diethoxyphenyl): Improve solubility and bioavailability but may reduce metabolic stability . Bulky Substituents (e.g., Octylbiphenyl): Increase lipophilicity but limit solubility and target accessibility .
  • Linker Variations :

    • Pyridine vs. Piperidine : Pyridine contributes to π-π stacking interactions, while piperidine’s basic nitrogen enhances solubility and pharmacokinetics .
    • 1,4-Phenyl Linkers (e.g., in HDAC inhibitors) : Improve affinity for class-IIa HDACs compared to pyridine linkers, which prioritize solubility .

Conformational and Crystallographic Insights

  • Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole () exhibit isostructural triclinic packing with fluorophenyl groups oriented perpendicularly to the molecular plane, suggesting conformational flexibility critical for binding .

Biological Activity

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities, supported by relevant research findings and data tables.

  • Molecular Formula: C15H9FN2O3
  • Molecular Weight: 284.25 g/mol
  • CAS Number: 775304-61-5

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of this compound derivatives. For instance, derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines
    • The compound exhibited IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
    • A study reported that certain derivatives showed IC50 values as low as 0.65 µM against MCF-7 cells, indicating strong antiproliferative activity comparable to standard treatments like Tamoxifen .
  • Mechanism of Action
    • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .
Cell LineIC50 Value (µM)Reference
MCF-70.65
A5491.50
HeLa2.41

Antibacterial Activity

The antibacterial properties of this compound have also been explored, showing effectiveness against various Gram-positive and Gram-negative bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC)
    • The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity against various fungal strains.

Efficacy Results

  • Fungal Strains Tested
    • The compound was tested against Candida albicans and other pathogenic fungi with effective inhibition observed at concentrations similar to those used for bacterial strains .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-fluorobenzaldehyde with aminopyridine derivatives to form an intermediate hydrazide.
  • Step 2 : Cyclization using reagents like cyanogen bromide (BrCN) or carbodiimides to form the 1,2,4-oxadiazole ring .
  • Key Conditions :
    • Catalysts : Palladium or copper-based catalysts improve cyclization efficiency .
    • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields .
    • Temperature : Controlled heating (80–120°C) minimizes side reactions .
  • Yield Optimization : Purification via column chromatography or recrystallization ensures >90% purity .

Advanced: How can structural contradictions in biological activity data for this compound be resolved?

Discrepancies in reported activities (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Structural Isomerism : Verify regiochemistry of the oxadiazole ring using X-ray crystallography (as in ) or 2D NMR .
  • Assay Conditions : Cross-validate results under standardized protocols (e.g., pH, temperature, cell lines) .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may influence activity .
  • Comparative Studies : Benchmark against analogs like 2-fluoro-5-(4-fluorophenyl)pyridine ( ) to isolate substituent effects .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., fluorophenyl vs. pyridine protons) .
    • 19F NMR : Validate fluorophenyl group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₈FN₃O) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated in for related structures .

Advanced: What computational and experimental strategies elucidate the structure-activity relationship (SAR) of this compound?

  • Docking Studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock, guided by crystallographic data from analogs ( ) .
  • Analog Synthesis : Modify substituents (e.g., replacing fluorine with chlorine or methyl groups) and compare bioactivity .
  • Pharmacophore Mapping : Identify essential moieties (e.g., oxadiazole’s electron-deficient ring) for binding .
  • Kinetic Assays : Measure IC₅₀ values under varying conditions to assess enzyme inhibition mechanisms .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .

Advanced: How can researchers address low solubility of this compound in aqueous assays?

  • Co-solvents : Use DMSO or PEG-400 at <1% concentration to maintain cell viability .
  • Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, as seen in for related amides .

Basic: What are the primary applications of this compound in pharmacological research?

  • Antimicrobial Studies : Test against Gram-positive bacteria and fungi via broth microdilution assays .
  • Kinase Inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Neuroprotective Potential : Evaluate in neuronal cell models under oxidative stress conditions .

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